Hydnuferrugin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
53274-37-6 |
|---|---|
Molecular Formula |
C18H10O9 |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
2,8,9-trihydroxyspiro[2,3-dihydro-[1]benzofuro[2,3-g]chromene-4,5'-furan]-2',5,11-trione |
InChI |
InChI=1S/C18H10O9/c19-7-3-6-9(4-8(7)20)25-16-12(6)14(23)17-13(15(16)24)18(5-11(22)26-17)2-1-10(21)27-18/h1-4,11,19-20,22H,5H2 |
InChI Key |
GGOAIAMUTGCTLP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C13C=CC(=O)O3)C(=O)C4=C(C2=O)C5=CC(=C(C=C5O4)O)O)O |
Origin of Product |
United States |
Contextual Overview of Hydnuferrugin in Natural Product Chemistry
Classification within Specialized Metabolites
Hydnuferrugin is a naturally occurring pigment that belongs to the broad class of specialized metabolites, also known as secondary metabolites. mdpi.com These are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play a crucial role in the organism's interaction with its environment. mdpi.comdntb.gov.ua
Chemically, this compound is classified as a p-terphenyl (B122091) derivative. wikipedia.orgwikipedia.org The core of its structure is a central benzene (B151609) ring substituted with two phenyl groups. The biosynthesis of p-terphenyls generally follows the shikimate-chorismate pathway, a major route for the production of aromatic compounds in fungi and plants. wikipedia.org This pathway begins with primary metabolites and diverges to create a wide array of specialized compounds.
Furthermore, due to its complex ring system, this compound is also categorized as an organoheterocyclic compound, specifically containing a benzofuran (B130515) moiety. wikipedia.org Its systematic chemical name is 2,5,11-trihydroxyspiro[2,3-dihydro- wikipedia.orgbenzofuro[2,3-g]chromene-4,5'-furan]-2',8,9-trione. internationalscholarsjournals.com
Table 1: Chemical Classification of this compound
| Category | Classification |
| Metabolite Type | Specialized Metabolite (Secondary Metabolite) |
| Chemical Superclass | Organoheterocyclic compounds |
| Chemical Class | Benzofurans |
| Biosynthetic Pathway | Shikimates and Phenylpropanoids |
| Core Structure | p-Terphenyl |
Historical Perspective of Isolation and Characterization
The discovery and initial scientific description of this compound date back to the 1970s. The compound was first isolated by the Finnish chemist Jarl Gripenberg. In a 1974 publication in Tetrahedron Letters, Gripenberg described this compound as a novel pigment derived from a 2,5-diphenylbenzoquinone structure. wikipedia.orgwikiwand.com This initial report laid the groundwork for understanding this new class of fungal pigments.
The source of this novel compound was the fruit bodies of the fungus Hydnellum ferrugineum, a species of tooth fungus found in coniferous and mixed woods. wikipedia.orgfuse-journal.org Gripenberg's work continued, and in 1981, he published a more detailed study in Acta Chemica Scandinavica on the pigments found in both Hydnellum ferrugineum and the related species Hydnellum zonatum, where this compound was also identified. fuse-journal.orgresearchgate.net
Table 2: Key Milestones in the History of this compound
| Year | Researcher(s) | Key Finding/Publication |
| 1974 | Jarl Gripenberg | First isolation and characterization of this compound from Hydnellum ferrugineum. Described as a novel 2,5-diphenylbenzoquinone-derived pigment. |
| 1981 | Jarl Gripenberg | Further research on the pigments of Hydnellum ferrugineum and Hydnellum zonatum, confirming the presence of this compound. |
Ecological Significance in Producing Organisms
The primary ecological role of this compound in the fungi that produce it, namely Hydnellum ferrugineum and Hydnellum zonatum, is as a pigment. fuse-journal.org These pigments are responsible for the characteristic coloration of the fungal fruit bodies. fuse-journal.org The production of pigments is a common trait among fungi and can serve several adaptive purposes, although the specific functions of this compound have not been extensively detailed in the scientific literature.
In general, fungal pigments can play a role in protecting the organism from environmental stresses such as ultraviolet (UV) radiation. They can also be involved in interactions with other organisms, potentially acting as a deterrent to herbivores or having antimicrobial properties. The production of a tough, mycelial mat by some Hydnellum species, including H. ferrugineum, alters the soil environment by affecting pH, water penetration, and nutrient levels, which can inhibit the growth of other plants and microbes. wikipedia.org While a direct link between this compound and these allelopathic effects has not been established, the production of specialized metabolites is a key component of such ecological strategies. researchgate.netnih.gov
The presence of these distinctive pigments in Hydnellum species also has implications for chemotaxonomy, the classification of organisms based on their chemical constituents. dntb.gov.ua
Table 3: Producing Organisms and Ecological Role
| Producing Organism | Family | Order | Ecological Role of this compound |
| Hydnellum ferrugineum | Bankeraceae | Thelephorales | Pigment responsible for fruit body coloration. |
| Hydnellum zonatum | Bankeraceae | Thelephorales | Pigment responsible for fruit body coloration. |
Isolation, Characterization, and Origin of Hydnuferrugin
Isolation from Basidiomycetes Genera (Hydnellum spp.)
Hydnuferrugin is primarily isolated from the fruiting bodies of fungi belonging to the genus Hydnellum, which are a type of tooth fungi in the family Bankeraceae. Specifically, it is a characteristic pigment of Hydnellum ferrugineum, commonly known as the mealy tooth or reddish-brown corky spine fungus. This species is widely distributed and can be found in North Africa, Asia, Europe, and North America, typically in conifer forests growing in poor or sandy soil.
Methodological Approaches for Extraction and Purification from Fungal Cultures and Fruiting Bodies
While specific, detailed protocols for the extraction and purification of this compound are not extensively documented in publicly available scientific literature, general methods for isolating pigments and other secondary metabolites from Basidiomycetes can be applied.
For laboratory-scale extraction from the fruiting bodies of H. ferrugineum, a common approach involves the use of organic solvents. The collected fungal material is typically dried and ground into a powder to increase the surface area for extraction. Solvents such as methanol (B129727) are then used to extract the pigments. Subsequent steps would involve filtration to remove solid fungal debris, followed by concentration of the extract, often under reduced pressure to avoid degradation of the target compounds.
Purification of the crude extract to isolate this compound would likely involve chromatographic techniques. Column chromatography, using stationary phases like silica (B1680970) gel or Sephadex, is a standard method for separating compounds based on their polarity and size. Different solvent systems would be tested to achieve optimal separation of this compound from other co-extracted compounds like hydnuferruginin and atromentin (B1665312). Further purification could be achieved using high-performance liquid chromatography (HPLC), which offers higher resolution and purity.
For fungal cultures, the process would begin with submerged fermentation in a suitable liquid broth. If the pigment is intracellular, the mycelium would be harvested by filtration. The cells would then need to be lysed, for example, by grinding with glass beads or using enzymatic digestion, to release the cellular contents. The extraction and purification would then proceed similarly to the methods used for fruiting bodies. If the pigment is secreted into the broth, the process is simplified as the culture supernatant can be directly subjected to extraction and purification procedures.
Characterization of the purified this compound would involve various spectroscopic techniques. UV-Visible spectroscopy would be used to determine its absorption spectrum, which is responsible for its violet color. Mass spectrometry would provide information on its molecular weight and elemental composition. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy would be employed to elucidate its precise chemical structure.
Association with Mycorrhizal Symbioses and Fungal Pigmentation
Hydnellum ferrugineum, the primary source of this compound, is an ectomycorrhizal fungus. This means it forms a symbiotic relationship with the roots of host trees, particularly conifers. In this mutualistic association, the fungus forms a sheath, or mantle, around the tree's root tips and a network of hyphae that extends into the surrounding soil, effectively increasing the root system's surface area for nutrient and water absorption. The fungus provides the tree with essential mineral nutrients, while the tree supplies the fungus with carbohydrates produced through photosynthesis.
The presence of this compound as a pigment is responsible for the characteristic coloration of the H. ferrugineum fruiting body. Fungal pigments, in general, serve various ecological roles. They can offer protection from UV radiation, act as antimicrobial or antifungal agents, and play a role in interactions with other organisms. While the specific function of this compound in the mycorrhizal symbiosis of H. ferrugineum has not been explicitly detailed, it is plausible that as a secondary metabolite, it could contribute to the fungus's survival and competitive ability in the soil environment. For instance, some fungal secondary metabolites are known to deter pathogens or competing microbes in the rhizosphere, the soil region directly influenced by root secretions.
The biosynthesis of terphenylquinones like this compound originates from the shikimate pathway. This metabolic pathway is crucial for the production of aromatic amino acids and other important compounds in fungi and plants. The production of these pigments represents a significant metabolic investment by the fungus, suggesting they serve an important, though not fully understood, function in its life cycle and ecological interactions.
Advanced Structural Elucidation of Hydnuferrugin
Spectroscopic and Crystallographic Analyses for Planar and Stereochemical Assignment
The foundational analysis of hydnuferrugin's structure involves a suite of spectroscopic and crystallographic techniques. Each method provides unique and complementary pieces of information that, when integrated, reveal the complete molecular identity.
High-resolution mass spectrometry (HRMS) is a critical first step in structural elucidation, providing the exact mass of the molecular ion with high accuracy. This precision allows for the determination of a unique molecular formula. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between compounds that have the same integer mass but different elemental compositions. libretexts.orguobabylon.edu.iq For this compound, HRMS analysis would confirm the molecular formula C₁₈H₁₀O₉. naturalproducts.net The instrument measures the mass-to-charge ratio (m/z) to several decimal places, enabling the calculation of an elemental composition that matches the observed mass. brentford.hounslow.sch.uk
Table 1: HRMS Data for this compound
| Molecular Formula | Isotopic Composition | Theoretical Exact Mass (Da) |
| C₁₈H₁₀O₉ | ¹²C₁₈¹H₁₀¹⁶O₉ | 386.0325 |
This table illustrates the calculated exact mass for the molecular formula of this compound, a value that would be confirmed experimentally by HRMS.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule in solution. jeolusa.com The process involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
1D NMR (¹H and ¹³C): ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. ¹³C NMR spectroscopy, including techniques like DEPT (Distortionless Enhancement by Polarization Transfer), reveals the number and types of carbon atoms (e.g., CH₃, CH₂, CH, and quaternary carbons). researchgate.net For a complex molecule like this compound, 1D spectra can be crowded, making unambiguous assignments difficult from these experiments alone. ulethbridge.ca
2D NMR: Two-dimensional NMR techniques are essential for assembling the molecular puzzle. slideshare.net Experiments like Correlation Spectroscopy (COSY) identify protons that are coupled to each other (typically on adjacent carbons), helping to build spin systems. Heteronuclear correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the carbon framework. HSQC correlates protons with the carbons they are directly attached to, while HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This information is crucial for connecting the individual spin systems and positioning non-protonated carbons and heteroatoms, ultimately leading to the complete constitutional assignment of this compound. nmrwiki.org
Spectrophotometric techniques provide key information about the functional groups and conjugated systems within a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify specific functional groups based on their characteristic absorption of infrared radiation. eopcw.com In the structure of this compound, IR analysis would be expected to confirm the presence of hydroxyl (-OH) and carbonyl (C=O) functional groups, which are fundamental components of its quinone and hydroxylated aromatic rings.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (O-H) | Stretching | 3500 - 3200 (Broad) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Carbonyl (C=O) | Stretching | 1700 - 1630 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-O | Stretching | 1300 - 1000 |
This table summarizes the typical IR absorption regions for the primary functional groups present in this compound.
Ultraviolet-Visible (UV-Vis) Spectrophotometry: As this compound is a pigment, UV-Vis spectrophotometry is particularly informative. This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. wikipedia.org The color of the pigment is due to the presence of an extensive chromophore, a part of the molecule that absorbs light. wjpls.org The 2,5-diphenylbenzoquinone core of this compound features a highly conjugated system of pi electrons, which results in strong absorption bands at longer wavelengths, extending into the visible region. msu.edu The position (λmax) and intensity of these absorptions are characteristic of the specific conjugated system and can be used to confirm this structural feature. upi.edu
While spectroscopic methods define the molecular formula and atomic connectivity, single-crystal X-ray diffraction provides the most definitive and unambiguous three-dimensional structure of a molecule in the solid state. encyclopedia.pubspringernature.com Reports confirm that the structure of this compound was verified by X-ray crystal analysis. researchgate.net
This powerful technique involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise spatial coordinates of each atom. This analysis yields accurate bond lengths, bond angles, and torsional angles. Crucially for a chiral molecule like this compound, X-ray diffraction can determine the relative and absolute stereochemistry of all stereogenic centers, providing a complete and unambiguous depiction of its solid-state conformation. researchgate.netnih.gov
Computational Chemistry Approaches for Structural Confirmation
Computational chemistry serves as a powerful complementary tool to experimental data for validating and refining complex molecular structures. uni-frankfurt.de Using methods such as Density Functional Theory (DFT), researchers can build a theoretical model of a proposed structure and calculate various properties. These calculated values are then compared against experimental data.
For this compound, computational approaches could be used to:
Corroborate Spectroscopic Data: Theoretical NMR chemical shifts (¹H and ¹³C), IR vibrational frequencies, and UV-Vis electronic transition energies can be calculated for candidate structures. A strong correlation between the calculated and experimental spectra provides a high degree of confidence in the proposed structural assignment.
Analyze Conformations: Computational methods can be used to explore the potential low-energy conformations of the molecule, providing insight into its dynamic behavior in solution, which may not be apparent from the static picture provided by X-ray crystallography.
Resolve Ambiguities: In cases where spectroscopic data is ambiguous, computational analysis of several possible isomers can help identify the most energetically favorable structure, which is likely to be the correct one.
The integration of these computational checks with the comprehensive data from HRMS, NMR, IR, UV-Vis, and X-ray crystallography provides a rigorous and robust framework for the complete and accurate structural elucidation of this compound.
Biosynthetic Pathways of Hydnuferrugin
Precursor Incorporation Studies (e.g., Shikimate-Chorismate Pathway Metabolites)
The journey to synthesizing hydnuferrugin begins with fundamental building blocks derived from primary metabolism. Like other p-terphenyls, the carbon skeleton of this compound originates from the shikimate-chorismate pathway . researchgate.netnih.gov This essential metabolic route is used by fungi, plants, and bacteria to produce the aromatic amino acids: L-phenylalanine, L-tyrosine, and L-tryptophan. wikipedia.orgcore.ac.uk
Research, including precursor incorporation studies using isotopically labeled compounds (e.g., ¹³C and ¹⁴C), has established that the p-terphenyl (B122091) scaffold is formed by the condensation of two molecules of an arylpyruvic acid. researchgate.net Specifically for atromentin (B1665312), the direct precursor to many p-terphenyls, these studies point to L-tyrosine as the initial starting material. hebmu.edu.cn L-tyrosine is first converted to 4-hydroxyphenylpyruvic acid , which then serves as the direct monomer for the dimerization process that initiates the p-terphenyl core structure. hebmu.edu.cnwikipedia.org
The shikimate pathway provides the necessary aromatic precursors, linking carbohydrate metabolism to this specialized branch of secondary metabolism.
Table 1: Key Precursors from the Shikimate-Chorismate Pathway
| Precursor Molecule | Role in this compound Biosynthesis |
| Chorismic Acid | Branch-point metabolite of the shikimate pathway leading to aromatic amino acids. nih.govwikipedia.org |
| L-Tyrosine | Primary aromatic amino acid precursor. hebmu.edu.cn |
| 4-Hydroxyphenylpyruvic Acid | The direct precursor that undergoes dimerization to form the p-terphenyl core. hebmu.edu.cnwikipedia.org |
Enzymatic Steps and Intermediate Compounds (e.g., Atromentin as a Key Intermediate)
The biosynthesis of this compound proceeds through a series of enzymatic reactions, with the p-terphenylquinone atromentin serving as a crucial, central intermediate. researchgate.netresearchgate.netscribd.com The formation of atromentin itself is a well-characterized two-step process. hebmu.edu.cn
First, an aminotransferase, such as L-tyrosine:2-oxoglutarate aminotransferase (AtrD) , catalyzes the deamination of L-tyrosine to yield 4-hydroxyphenylpyruvic acid. biorxiv.org Subsequently, a large, multi-domain enzyme known as atromentin synthetase (AtrA) , which is classified as a non-ribosomal peptide synthetase (NRPS)-like enzyme, catalyzes the condensation of two molecules of 4-hydroxyphenylpyruvic acid to form atromentin. wikipedia.orgbiorxiv.org This enzyme activates each precursor molecule and facilitates the C-C bond formation to create the symmetrical benzoquinone structure of atromentin.
The conversion of atromentin into the more complex, spirocyclic structure of this compound requires further enzymatic modifications. While the specific enzymes have not yet been fully characterized, the structure of this compound, which contains a hemiacetal moiety, suggests that a key step is an intramolecular oxidative cyclization. scribd.com This transformation is likely carried out by "tailoring enzymes," such as P450 monooxygenases or other oxidoreductases, which are responsible for the vast structural diversification of p-terphenyls. uni-marburg.denih.gov These enzymes would hydroxylate and then cyclize the atromentin backbone to form the distinctive benzofuranofuranone spiro system of this compound.
Table 2: Key Intermediates and Enzymes in this compound Biosynthesis
| Intermediate/Enzyme | Description |
| L-Tyrosine | Initial substrate from the shikimate pathway. hebmu.edu.cn |
| Aminotransferase (e.g., AtrD) | Enzyme that converts L-tyrosine to 4-hydroxyphenylpyruvic acid. biorxiv.org |
| 4-Hydroxyphenylpyruvic Acid | Monomeric unit for dimerization. wikipedia.org |
| Atromentin Synthetase (NRPS-like) | A multi-domain enzyme that dimerizes two units of 4-hydroxyphenylpyruvic acid to form atromentin. wikipedia.orgbiorxiv.org |
| Atromentin | The key p-terphenylquinone intermediate. researchgate.netscribd.com |
| Oxidoreductases (putative) | Tailoring enzymes (e.g., P450 monooxygenases) presumed to catalyze the oxidative cyclization of atromentin to form the spiro-lactone structure of this compound. uni-marburg.denih.gov |
| This compound | Final pigment product. |
Genetic Basis of Biosynthesis: Identification and Characterization of Gene Clusters
In fungi, the genes responsible for the biosynthesis of a secondary metabolite are typically organized together in the genome in what is known as a biosynthetic gene cluster (BGC) . nih.govrsc.org This clustering facilitates the co-regulation of all the genes required to produce the final compound. The identification of these BGCs is often achieved through genome mining approaches using bioinformatic tools like antiSMASH. nih.govmdpi.comjabonline.in
The BGC for the precursor atromentin has been identified and characterized in several fungi, including Tapinella panuoides. biorxiv.org This cluster contains the core gene for the atromentin synthetase (NPS) and the gene for the aminotransferase , which provides the precursor. biorxiv.org This gene arrangement is conserved across many pigment-producing basidiomycetes. biorxiv.org
While the specific BGC for this compound has not yet been definitively identified and characterized in Hydnellum species, it is predicted to contain the orthologous genes for the atromentin synthetase and aminotransferase. In addition to these core genes, the cluster would be expected to house the genes for the specific tailoring enzymes—such as one or more P450 monooxygenases or other oxidoreductases —that catalyze the subsequent conversion of atromentin into the final this compound structure. uni-marburg.denih.gov The discovery and characterization of this complete BGC in a Hydnellum species would provide the definitive genetic blueprint for this compound synthesis.
Comparative Biosynthesis with Related p-Terphenyl Derivatives
The diversity of p-terphenyl pigments found in fungi highlights the evolutionary divergence of biosynthetic pathways from a common origin. Atromentin stands as the central hub from which these varied pathways branch. researchgate.netscribd.com The structural differences between this compound and other related p-terphenyls, such as thelephoric acid and cycloleucomelone , are the result of different sets of tailoring enzymes that modify the atromentin scaffold. wikipedia.orgwikipedia.orgnih.gov
This compound: Its biosynthesis involves an intramolecular oxidative cyclization to form a unique spiro-lactone system. This requires a specific set of oxidoreductases that are distinct to the Hydnellum lineage.
Thelephoric Acid: Found in fungi like Polyozellus multiplex, this pigment has a dibenzofuran (B1670420) core. wikipedia.org Its formation from atromentin is believed to proceed through a different oxidative coupling reaction, where the two phenyl rings of atromentin are linked together, a process likely catalyzed by laccase-type enzymes. uni-marburg.de
Cycloleucomelone: This compound, found alongside its precursor cyclovariegatin in fungi such as Boletopsis leucomelaena, features further hydroxylations and acetylations on the p-terphenyl skeleton, showcasing yet another distinct set of tailoring enzymes. cabidigitallibrary.orgresearchgate.net
The comparative analysis of these pathways reveals a common theme in fungal secondary metabolism: a conserved core biosynthetic pathway (for atromentin) is combined with a diverse and evolving collection of tailoring enzymes, leading to a wide array of structurally and functionally distinct natural products.
Table 3: Comparative Biosynthesis of Atromentin-Derived p-Terphenyls
| Compound | Key Structural Feature | Putative Divergent Enzymatic Step from Atromentin |
| This compound | Spiro-lactone benzofuranofuranone | Intramolecular oxidative cyclization (e.g., via P450 monooxygenase). |
| Thelephoric Acid | Dibenzofuran core. wikipedia.org | Inter-ring oxidative coupling (e.g., via laccase). uni-marburg.de |
| Cycloleucomelone | Acetylated p-terphenyl. nih.gov | Hydroxylation and acetylation reactions. cabidigitallibrary.org |
| Pulvinic Acids | γ-Lactone ring (butenolide) | Oxidative cleavage of the benzoquinone ring of atromentin. |
Chemical Synthesis of Hydnuferrugin and Its Core Scaffold
Total Synthesis Strategies for the 2,5-Diphenylbenzoquinone Core
The 2,5-diphenyl-1,4-benzoquinone (B146853) core is the foundational structure of hydnuferrugin. Its synthesis is a key step and can be achieved through several methods, primarily involving coupling reactions and cyclization strategies.
Coupling Reactions (e.g., Suzuki Cross-Coupling, Ullmann, Stille)
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, essential for attaching the phenyl rings to the benzoquinone unit.
Suzuki Cross-Coupling: The Suzuki reaction is a versatile method that couples an organoboron compound with a halide or triflate using a palladium catalyst. wikipedia.orgharvard.edu In the context of the 2,5-diphenylbenzoquinone core, this would typically involve the reaction of a dihalogenated benzoquinone with phenylboronic acid. researchgate.netorganic-chemistry.org The reaction is known for its mild conditions and tolerance of various functional groups. beilstein-journals.org Different palladium catalysts, such as Pd(PPh₃)₄ and Pd(dppf)Cl₂, can be employed to optimize the reaction yield and rate. mdpi.commdpi.com
Ullmann Reaction: The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl system. organic-chemistry.org While traditionally used for symmetrical biaryls, modern variations, often called Ullmann-type reactions, can be used for a broader range of C-C bond formations. organic-chemistry.orgsioc-journal.cn This could be applied to the synthesis of the diphenylbenzoquinone core, likely involving the coupling of a halogenated benzoquinone with a phenyl-copper reagent. jst.go.jp The reaction often requires high temperatures, though recent advancements have led to milder conditions. organic-chemistry.org
Stille Coupling: The Stille reaction is another palladium-catalyzed cross-coupling reaction that joins an organotin compound with an organic halide or pseudohalide. wikipedia.orgnumberanalytics.com This method is valued for its versatility and the stability of the organotin reagents. organic-chemistry.orglibretexts.org The synthesis of the 2,5-diphenylbenzoquinone core via Stille coupling would involve reacting a dihalogenated benzoquinone with a phenylstannane derivative. mdpi.com The reaction mechanism proceeds through oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org
| Coupling Reaction | Catalyst | Reactants | Key Features |
| Suzuki | Palladium complex (e.g., Pd(PPh₃)₄) | Dihalogenated benzoquinone, Phenylboronic acid | Mild conditions, high functional group tolerance. wikipedia.orgbeilstein-journals.org |
| Ullmann | Copper | Dihalogenated benzoquinone, Phenyl-copper reagent | Often requires high temperatures, suitable for biaryl synthesis. organic-chemistry.org |
| Stille | Palladium complex (e.g., Pd(OAc)₂) | Dihalogenated benzoquinone, Phenylstannane | Versatile, stable organotin reagents. organic-chemistry.orglibretexts.org |
Cyclization Reactions and Annulation Approaches
Cyclization and annulation reactions are fundamental in forming the quinone ring itself from acyclic precursors.
Diels-Alder Reaction: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for constructing six-membered rings and can be used to form the central ring of p-terphenyls, which are structurally related to diphenylbenzoquinones. nih.gov
Anionic Cyclization: Anionic cyclization reactions can be employed to form ring structures through the intramolecular attack of a carbanion. harvard.edu
Mercury(II)-Mediated Cyclization: In some synthetic routes, mercury(II) salts can mediate the cyclization of unsaturated precursors to form cyclic ethers, which can be further elaborated into the desired benzoquinone structure. beilstein-journals.org
5-Endo-Dig Cyclization: While governed by Baldwin's rules, certain 5-endo-dig cyclizations are synthetically useful for constructing five-membered rings, which can be precursors to more complex systems. nih.gov
Biomimetic Syntheses
Biomimetic synthesis aims to replicate nature's synthetic strategies in the laboratory. newswise.comnumberanalytics.com This approach can offer efficient and stereoselective routes to complex natural products. researchgate.net The biosynthesis of p-terphenyls, the class of compounds to which this compound belongs, is thought to proceed from arylpyruvic acids via the shikimate-chorismate pathway. nih.gov A biomimetic synthesis of this compound might involve mimicking these biosynthetic steps, potentially using oxidative coupling strategies catalyzed by enzymes like horseradish peroxidase or metal oxidants. newswise.commdpi.com
Stereoselective Synthesis of Advanced Intermediates
The total synthesis of complex natural products like this compound often requires the preparation of advanced intermediates with specific stereochemistry. wikipedia.orgnih.govnih.gov Stereoselective synthesis ensures the correct three-dimensional arrangement of atoms, which is crucial for the biological activity of the final molecule. thieme.de Key strategies include:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials.
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in reactions. mdpi.com
Substrate Control: Where the existing stereochemistry in a molecule directs the stereochemical outcome of subsequent reactions.
For instance, the synthesis of a bicyclic hydantoinothiolactone, a key intermediate for (+)-biotin, was achieved with high stereoselectivity from L-cystine. rsc.org Similarly, the synthesis of substituted piperidin-4-ols can be achieved with excellent stereoselectivity. nih.gov In the context of this compound, stereoselective methods would be crucial for establishing the correct configuration of any chiral centers in advanced intermediates leading to the final product. beilstein-journals.org
Methodological Advancements in Benzoquinone Chemistry Relevant to this compound
The field of benzoquinone chemistry is continually evolving, with new methods being developed that could be applied to the synthesis of this compound.
C-H Functionalization: Direct C-H functionalization of the quinone scaffold allows for the introduction of substituents in a single step, offering a more efficient route to substituted benzoquinones. nih.gov
Novel Annulation Methods: Recent research has focused on developing new annulation strategies, such as [3+2], [3+3], and [4+2] cycloadditions, to construct fused and spirocyclic systems involving benzoquinones. rsc.org
Green Chemistry Approaches: The use of environmentally friendly reagents and conditions, such as solar chemical synthesis or reactions in aqueous media, is a growing trend in benzoquinone synthesis. sioc-journal.cnscielo.br
New Catalytic Systems: The development of more efficient and selective catalysts for coupling and cyclization reactions continues to be a major area of research. organic-chemistry.orgmdpi.com For instance, 2,5-diphenylquinone has been used as an oxidant in palladium-catalyzed allylic C-H alkylation reactions. researchgate.netnih.gov
Structural Analogs and Derivatives of Hydnuferrugin
Naturally Occurring Analogs (e.g., Hydnuferrugin, Hydnuferruginin, Thelephoric Acid, Leucomentins)
Several naturally occurring analogs of this compound have been isolated from various fungi, particularly within the orders Boletales and Thelephorales. nih.govwikipedia.org These analogs share the p-terphenyl (B122091) core but differ in their specific hydroxylation and substitution patterns.
This compound: This dark violet pigment is found in the fruiting bodies of the fungus Hydnellum ferrugineum. ultimate-mushroom.comwikipedia.org Its structure is based on a p-terphenylquinone scaffold. ultimate-mushroom.com
Hydnuferruginin: Also isolated from Hydnellum ferrugineum, hydnuferruginin is a yellow pigment that co-occurs with this compound. ultimate-mushroom.comwikipedia.orgwikiwand.com It is structurally similar to this compound. ultimate-mushroom.com
Thelephoric Acid: A widely distributed terphenylquinone pigment found in fungi like Omphalotus subilludens and Polyozellus multiplex. wikipedia.org It is known to be a potent inhibitor of the enzyme prolyl endopeptidase. wikipedia.org Thelephoric acid is biosynthetically derived from atromentin (B1665312). wikipedia.org
Leucomentins: These are colorless precursors to the brown pigment atromentin and are found in mushrooms such as Paxillus atrotomentosus. researchgate.netqjure.commdpi.com When the mushroom is injured, leucomentins are converted to atromentin and other compounds as a chemical defense mechanism. qjure.comultimate-mushroom.com They are esters of leucoatromentin. researchgate.net
A table of some naturally occurring p-terphenylquinone analogs is provided below.
| Compound Name | Natural Source(s) | Key Structural Features |
| This compound | Hydnellum ferrugineum ultimate-mushroom.comwikipedia.org | p-Terphenylquinone core ultimate-mushroom.com |
| Hydnuferruginin | Hydnellum ferrugineum ultimate-mushroom.comwikipedia.orgwikiwand.com | Structurally similar to this compound ultimate-mushroom.com |
| Thelephoric Acid | Omphalotus subilludens, Polyozellus multiplex wikipedia.org | Dihydroxy-p-terphenylquinone derived from atromentin wikipedia.org |
| Leucomentins | Paxillus atrotomentosus researchgate.netqjure.commdpi.com | Colorless esters of leucoatromentin researchgate.net |
| Atromentin | Paxillus atrotomentosus wikipedia.org | p-Terphenylquinone wikipedia.org |
| Aurantiacin | Hydnellum aurantiacum wikipedia.org | p-Terphenylquinone wikipedia.org |
| Polyporic Acid | Polypore fungi, Lichens wikipedia.org | p-Terphenylquinone wikipedia.org |
Chemical Modifications and Semisynthetic Derivatives
The p-terphenylquinone scaffold has been the subject of chemical modifications to explore and enhance the biological activities of these natural products. thieme-connect.comdntb.gov.ua
Researchers have synthesized semisynthetic derivatives of these compounds to improve their pharmacological profiles. For example, various derivatives of thelephoric acid have been created to investigate their potential as enzyme inhibitors. biomolther.org The synthesis of new polyamides incorporating hydantoin (B18101) derivatives has also been explored. trdizin.gov.tr Additionally, N-hydroxy-N-propargylamide derivatives of ferulic acid have been synthesized as multifunctional ligands with potential therapeutic applications. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. drugdesign.org For p-terphenylquinones, SAR studies have provided valuable insights into the features required for their biological effects. mdpi.com
For instance, SAR studies on analogs of thelephoric acid have been conducted to understand their inhibitory effects on enzymes like cytochrome P450. biomolther.org The number and position of hydroxyl groups on the phenyl rings, as well as the quinone core, are considered important for the biological activity of these compounds. mdpi.com Similarly, SAR studies of pyrazinoic acid analogs have been performed to develop more potent antimycobacterial agents. nih.gov The insights gained from SAR studies help in the rational design of more potent and selective analogs. nih.govrsc.org
Design and Synthesis of Novel Scaffolds Based on the this compound Core
The unique p-terphenylquinone structure of this compound and its analogs serves as a scaffold for the design and synthesis of novel molecules with potential therapeutic value. nih.govmdpi.comchemdiv.com The total synthesis of several terphenylquinone natural products, including ferruginol, has been achieved, providing a platform for creating new derivatives. rsc.org
The development of novel synthetic strategies, such as one-pot four-component synthesis and flexible strategies for constructing indolizinone and quinolizinone scaffolds, allows for the creation of diverse chemical libraries based on natural product cores. researchgate.netnih.gov These approaches enable the systematic exploration of chemical space to identify compounds with improved biological activity and drug-like properties. nih.govbham.ac.uk The synthesis of dimeric securinega alkaloids and other complex natural products highlights the advancements in synthetic methodologies that can be applied to create novel scaffolds inspired by this compound. rsc.orgsioc-journal.cn
Advanced Analytical Methodologies for Hydnuferrugin Research
Chromatographic Techniques for Separation and Quantification in Complex Biological Matrices
Chromatography is a foundational technique for isolating and purifying components from a mixture. jfda-online.com For a compound like Hydnuferrugin, which is often present in intricate biological extracts (e.g., from fungi), chromatographic separation is a critical first step before analysis and quantification. creative-proteomics.com
High-Performance Liquid Chromatography (HPLC) is a premier technique for analyzing non-volatile compounds like this compound and its relatives, such as thelephoric acid. ebi.ac.ukspringernature.comresearchgate.net It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. researchgate.net
For the analysis of phenolic compounds like terphenyls, Reverse-Phase HPLC (RP-HPLC) is commonly employed. In this mode, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, often a gradient mixture of water (acidified with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govcore.ac.uk This setup allows for the effective separation of analytes based on their hydrophobicity.
A Diode Array Detector (DAD) is particularly useful as it acquires absorbance spectra at multiple wavelengths simultaneously. This provides not only quantitative data but also qualitative information based on the compound's UV-Vis spectrum, aiding in peak identification and purity assessment. core.ac.ukmdpi.com The extended conjugation in the this compound structure is expected to produce a characteristic UV-Vis spectrum, making DAD a suitable detector.
Table 1: Illustrative HPLC-DAD Parameters for Analysis of Aromatic Acids and Phenols This table represents typical conditions for analyzing compounds structurally related to this compound, as specific validated methods for this compound are not widely published.
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid (pH ~2.7) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient elution (e.g., 5% to 70% B over 40 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-40 °C |
| Detection | DAD, monitoring at multiple wavelengths (e.g., 210, 254, 280, 320 nm) |
| Injection Volume | 10-20 µL |
Gas Chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds. nih.gov For non-volatile compounds like this compound, a chemical derivatization step is typically required to increase their volatility before GC analysis. jfda-online.com Silylation is a common derivatization method where active hydrogens (such as those in hydroxyl groups) are replaced with a trimethylsilyl (B98337) (TMS) group, making the molecule more volatile and thermally stable. jfda-online.com
Once derivatized, the sample is injected into the GC, where it is vaporized and separated in a capillary column. The separated components then enter a Mass Spectrometry (MS) detector. researchgate.net GC-MS provides excellent separation efficiency and definitive identification based on the mass spectrum of the analyte, which serves as a molecular fingerprint. nih.govmdpi.com This technique is highly effective for the analysis of fungal pigments and metabolites. tandfonline.comtandfonline.com
Table 2: Representative GC-MS Conditions for Derivatized Natural Products This table outlines typical parameters for the GC-MS analysis of non-volatile compounds after derivatization.
| Parameter | Typical Value/Condition |
|---|---|
| Derivatization Reagent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Carrier Gas | Helium, constant flow (e.g., 1.0-1.2 mL/min) |
| Oven Program | Initial temp 100°C, ramp at 10°C/min to 300°C, hold for 10 min |
| Injector Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 50-800 |
| MS Source Temperature | 230 °C |
Mass Spectrometry (MS) Techniques for Trace Analysis and Metabolomics
Mass spectrometry is an indispensable tool in modern analytical chemistry, offering unparalleled sensitivity and specificity for detecting and identifying molecules at trace levels. helixchrom.commdpi.com In the context of metabolomics, which involves the comprehensive study of small molecules in a biological system, MS-based methods are essential for characterizing compounds like this compound. mdpi.comunt.edu
Tandem Mass Spectrometry (MS/MS) is a highly specific technique used for both structural elucidation and quantification. mdpi.comamericanpharmaceuticalreview.com It involves multiple stages of mass analysis. mdpi.com In the first stage (MS1), the precursor ion (e.g., the molecular ion of this compound) is selected. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage (MS2). mdpi.com
The fragmentation pattern is characteristic of the molecule's structure, providing definitive confirmation of its identity. americanpharmaceuticalreview.com High-resolution MS/MS, often performed on instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, provides highly accurate mass measurements for both precursor and product ions, allowing for the determination of elemental compositions and further solidifying structural assignments. mdpi.comresearchgate.net This technique is critical for differentiating between isomers and identifying unknown metabolites in complex mixtures. researchgate.net For quantification, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes are used, where specific precursor-to-product ion transitions are monitored, offering exceptional sensitivity and selectivity by filtering out matrix interferences. mdpi.com
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for high-accuracy quantification. The method involves adding a known amount of an isotopically labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound) to the sample as an internal standard. This "spike" is chemically identical to the native analyte and thus behaves identically during sample preparation, extraction, and chromatographic analysis. nih.gov
Any sample loss during these steps affects both the native and labeled forms equally. nih.gov Quantification is based on measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled standard. mdpi.com Because this ratio is unaffected by variations in sample recovery or matrix effects, IDMS provides highly accurate and precise results. This approach is widely used for the quantification of mycotoxins and other fungal metabolites in complex matrices like food and feed. mdpi.com
Method Validation Parameters (e.g., Limit of Detection, Limit of Quantification, Accuracy)
To ensure that an analytical method is reliable and fit for its intended purpose, it must be validated. researchgate.net Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), and accuracy. mdpi.com
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified with precision. It is often determined based on a signal-to-noise ratio of 3:1. americanpharmaceuticalreview.com
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The LOQ is commonly established at a signal-to-noise ratio of 10:1 or as the lowest point on the calibration curve that meets predefined accuracy and precision criteria (e.g., within ±20% of the nominal value). nih.govamericanpharmaceuticalreview.com
Accuracy: This parameter measures the closeness of the experimental value to the true or accepted value. It is typically assessed through recovery studies, where a sample is spiked with a known amount of the analyte and the percentage of the added amount that is measured (% recovery) is calculated. americanpharmaceuticalreview.com For a method to be considered accurate, recovery values are often expected to be within a range of 80-120%.
Table 3: Typical Method Validation Parameters for LC-MS/MS Analysis of Natural Products This table provides representative validation data from studies on compounds similar to this compound.
| Parameter | Typical Performance Metric | Reference |
|---|---|---|
| Linearity (R²) | > 0.99 | researchgate.net |
| Limit of Detection (LOD) | 0.05 - 1.5 µg/kg | |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/kg | |
| Accuracy (Recovery %) | 84% - 117% | |
| Precision (RSD %) | < 15% | researchgate.netmdpi.com |
Compound Index
Advanced Sample Preparation Techniques (e.g., Microextraction, Derivatization)
The accurate analysis of complex natural pigments like this compound from intricate biological matrices necessitates sophisticated sample preparation techniques. These methods are crucial for isolating the target analyte from interfering substances, enhancing its concentration, and improving its compatibility with analytical instrumentation. Advanced techniques such as microextraction and derivatization have become indispensable in modern analytical workflows, offering increased efficiency, sensitivity, and reduced environmental impact compared to traditional methods. thermofisher.comorganomation.com
Microextraction Techniques
Microextraction methods are miniaturized sample preparation techniques that utilize minimal amounts of solvents and materials, aligning with the principles of green chemistry. nih.gov They offer high enrichment factors and can be readily coupled with chromatographic systems for the analysis of trace compounds like polyphenols. nih.gov
Solid-Phase Microextraction (SPME)
SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample or its headspace. mdpi.com The analytes adsorb onto the fiber and are subsequently desorbed, typically in the injector port of a gas chromatograph. The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For the analysis of polyphenols, polyacrylate and polydimethylsiloxane (B3030410) coatings are commonly employed. jpionline.org
Research on fungal metabolites has demonstrated the utility of SPME in profiling volatile and semi-volatile compounds. mdpi.comnih.gov A study on the volatile organic compounds from Monascus fungus, a pigment producer, successfully used a PDMS/Car/DVB fiber in headspace mode (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) to identify 17 compounds. scienceopen.comresearchgate.net The efficiency of different fiber types for extracting fungal metabolites can vary significantly, impacting the resulting analyte profile. nih.gov
Table 1: Comparison of SPME Fiber Efficiency for Fungal Volatile Metabolites
| Compound Class | Polydimethylsiloxane (%) | Polyacrylate (%) | Carboxen/PDMS (%) | Carboxen/Divinylbenzene/PDMS (%) |
| Sesquiterpene Hydrocarbons | 93.7 | 55.4 | 78.9 | 85.2 |
| Alcohols and Ketones | 2.7 | 20.5 | 9.8 | 6.5 |
| Esters | 1.2 | 12.8 | 3.1 | 2.9 |
| Monoterpene Hydrocarbons | 1.2 | 5.4 | 4.7 | 3.1 |
| Data adapted from a study on Penicillium roqueforti metabolites. nih.gov |
Liquid-Phase Microextraction (LPME)
Several configurations of LPME have been developed, including Dispersive Liquid-Liquid Microextraction (DLLME). nih.gov In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. This high surface area facilitates the rapid transfer of analytes from the sample to the extraction solvent. The phases are then separated by centrifugation. researchgate.net
A study optimizing DLLME for the analysis of 12 phenolic compounds in wine achieved high extraction recoveries ranging from 76.56% to 137.74%. researchgate.net The optimized method provides a fast and efficient alternative for polyphenol extraction.
Table 2: Optimized Conditions for DLLME of Phenolic Compounds in Wine
| Parameter | Optimal Condition |
| Extraction Solvent | Ethyl Acetate (1000 µL) |
| Dispersive Solvent | Acetonitrile (500 µL) |
| Extraction Time | 10 seconds (vortex) |
| pH | Not adjusted |
| Salt Concentration (NaCl) | Not required |
| Data from a study on phenolic compounds in wine. researchgate.net |
Other Relevant Microextraction Techniques
Microextraction by Packed Sorbents (MEPS) : This technique is a miniaturization of solid-phase extraction (SPE), where the sorbent is packed into a syringe. It is known for being a greener alternative to conventional SPE, requiring smaller sample volumes and reducing solvent consumption. nih.gov
Ultrasound-Assisted Extraction (UAE) : UAE uses the energy of ultrasound waves to create cavitation bubbles in the solvent. nih.gov The collapse of these bubbles near the sample matrix generates microjets that disrupt cell walls, enhancing solvent penetration and mass transfer. mdpi.com This technique has been shown to be highly efficient for extracting polyphenols from various plant and fungal sources. nih.govmdpi.com Studies have optimized parameters such as temperature, power, and time to maximize the yield of phenolic compounds from sources like peaches and pumpkins. plos.org
Table 3: Comparison of Microextraction Techniques for Polyphenol Analysis in Baby Food
| Parameter | μ-SPEed® | MEPS |
| Limit of Detection (LOD) | 1.37 - 13.57 µg/kg | Higher than μ-SPEed® |
| Limit of Quantification (LOQ) | 4.57 - 45.23 µg/kg | Higher than μ-SPEed® |
| Recovery | 67 - 97% | Lower than μ-SPEed® |
| Precision (RSD) | < 5% | Higher than μ-SPEed® |
| Data from a comparative study on polyphenol analysis. nih.gov |
Derivatization
Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method. jfda-online.com For compounds like this compound, which contain multiple polar functional groups (e.g., hydroxyl groups), derivatization is often essential prior to GC-MS analysis. The primary goals are to increase the volatility and thermal stability of the analyte, reduce its polarity to minimize interactions with the chromatographic system, and enhance detection sensitivity. jfda-online.comgcms.czsigmaaldrich.com
Silylation
Silylation is a common derivatization technique that replaces active hydrogen atoms in functional groups like alcohols, phenols, and carboxylic acids with a trimethylsilyl (TMS) group or a similar nonpolar moiety. gcms.czsigmaaldrich.com This conversion dramatically increases the volatility of polar compounds, making them amenable to GC analysis.
Common silylating reagents include:
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) : A widely used reagent for creating TMS derivatives. sigmaaldrich.com
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) : This reagent forms tert-butyldimethylsilyl (TBDMS) derivatives, which are notably more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.com
The reaction conditions, including temperature and time, are critical for ensuring the derivatization reaction goes to completion. sigmaaldrich.com For complex molecules, optimization may be required to ensure all active sites are derivatized. For instance, the derivatization of estriol (B74026) required increasing the reaction time to 45 minutes to ensure all three active hydrogens were replaced with TMS groups. sigmaaldrich.com
Table 4: Common Derivatization Reagents for GC Analysis and Their Target Functional Groups
| Reagent Class | Example Reagent | Target Functional Groups | Derivative Formed |
| Silylation | BSTFA, MTBSTFA | Alcohols, Phenols, Carboxylic Acids, Amines, Amides | TMS, TBDMS |
| Acylation | Pentafluorobenzoyl Chloride | Alcohols, Phenols, Amines | Fluoroacyl derivatives |
| Alkylation | Pentafluorobenzyl Bromide (PFBBr) | Carboxylic Acids, Phenols, Thiols | PFB esters/ethers |
| Information compiled from derivatization guides. jfda-online.comgcms.cz |
The use of injection-port derivatization (IPD) is an advanced approach where the derivatization reaction occurs directly within the hot GC injection port. nih.gov This technique can significantly increase sample throughput and reduce sample degradation by minimizing handling and reaction time. nih.gov
Future Research Directions and Translational Perspectives
Elucidation of Broader Biological Roles beyond Pigmentation
The primary known function of hydnuferrugin is pigmentation. nih.gov However, many fungal secondary metabolites possess diverse biological activities that contribute to the organism's survival and interaction with its environment. dntb.gov.ua Future research should focus on investigating other potential biological roles of this compound. This could include exploring its involvement in defense mechanisms against predators or competing microorganisms, its potential antioxidant properties, or its role in symbiotic relationships. Understanding these broader functions will provide a more complete picture of the compound's importance in fungal biology.
Comprehensive Investigation of Specific Molecular Targets and Signaling Pathways
A critical area for future research is the identification of specific molecular targets and signaling pathways affected by this compound. While the compound's general biological activities may be observed, understanding the precise mechanisms at the molecular level is essential for any potential therapeutic or biotechnological application. nih.gov This involves detailed studies to determine how this compound interacts with cellular components, such as proteins and enzymes, and which signaling cascades it modulates. nih.govnih.gov Techniques like affinity chromatography and molecular docking could be employed to identify binding partners and elucidate the structural basis of these interactions. Uncovering these molecular details will be crucial for developing targeted applications for this compound and its derivatives. mdpi.com
Chemoenzymatic Synthesis and Biocatalysis for Derivative Production
The development of efficient and sustainable methods for producing this compound and its derivatives is a key translational goal. Chemoenzymatic synthesis, which combines the flexibility of chemical methods with the high selectivity of enzymatic reactions, offers a promising approach. frontiersin.orgrsc.org This strategy could be used to create a variety of this compound derivatives with potentially enhanced or novel biological activities. mdpi.com
Biocatalysis, the use of enzymes or whole-cell systems to catalyze chemical reactions, is another important avenue to explore. d-nb.infonih.gov By identifying and engineering the enzymes involved in the this compound biosynthetic pathway, it may be possible to develop robust biocatalytic processes for large-scale production. beilstein-journals.orgswissbiotech.org This would not only make the compound more accessible for research but also open the door for potential commercial applications. mdpi.com
Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to Biosynthesis Research
The application of "omics" technologies will be instrumental in unraveling the complexities of this compound biosynthesis. frontiersin.orgvt.edu
Genomics: Sequencing the genomes of this compound-producing fungi can help identify the genes and gene clusters responsible for its biosynthesis. maxapress.com
Transcriptomics: Analyzing gene expression under different conditions can reveal when and how the biosynthetic genes are activated. frontiersin.org
Proteomics: Identifying the proteins present during this compound production can provide insights into the enzymes and regulatory proteins involved. vt.edu
Metabolomics: Profiling the full range of metabolites can help to elucidate the complete biosynthetic pathway and identify key intermediates. maxapress.com
Integrating these multi-omics datasets will provide a comprehensive understanding of how this compound is produced and regulated, paving the way for metabolic engineering strategies to enhance its production. nih.govf1000research.com
Development of Advanced Analytical Techniques for Real-Time Monitoring and Profiling
To support the research areas outlined above, the development of advanced analytical techniques for the real-time monitoring and profiling of this compound is essential. americanpharmaceuticalreview.com Current methods like spectroscopy and chromatography are valuable for identification and quantification, but more sophisticated techniques are needed for dynamic studies. waterandwastewater.comsolubilityofthings.com
The development of biosensors or in-situ monitoring methods could allow for the real-time tracking of this compound production in fungal cultures. numberanalytics.com Advanced mass spectrometry techniques can provide detailed structural information and help to identify novel derivatives. researchgate.net These analytical advancements will be critical for optimizing production processes and for studying the compound's behavior in complex biological systems.
Exploration of Ecological and Environmental Roles of this compound
The ecological role of many fungal secondary metabolites is still not fully understood. dntb.gov.ua Future research should investigate the ecological and environmental significance of this compound. This could involve studying its role in mediating interactions between the fungus and its environment, such as deterring herbivores, inhibiting the growth of competing fungi, or influencing the surrounding soil chemistry. Understanding these ecological functions will provide valuable insights into the evolutionary pressures that have shaped the production of this unique pigment.
Q & A
Q. What spectroscopic methods are essential for initial structural characterization of hydnuferrugin?
this compound's structural elucidation typically requires a combination of nuclear magnetic resonance (NMR) spectroscopy (for proton and carbon environments), mass spectrometry (MS) (for molecular weight and fragmentation patterns), and infrared (IR) spectroscopy (for functional group identification). For example, the original study proposed its structure using spectral analysis, including the identification of hydroxyl and ketone groups . Basic characterization should also include polarimetry to confirm chirality, as this compound derivatives exhibit stereospecific reactivity .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
Reproducibility hinges on documenting reaction conditions (e.g., solvent, temperature, catalyst) and purification methods. For instance, this compound reacts with methanol in acidic solutions to form methyl derivatives, but incomplete purification could lead to byproducts. Researchers should report retention factors (Rf) via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) purity profiles to validate synthesis outcomes .
Q. What are the primary challenges in isolating this compound from fungal sources?
Isolation requires optimizing extraction solvents (e.g., methanol, ethyl acetate) and chromatographic techniques (column chromatography with silica gel). Contamination by structurally similar compounds (e.g., hydnuferruginin) necessitates rigorous fraction monitoring using UV-Vis spectroscopy at specific wavelengths to track target compounds .
Advanced Research Questions
Q. How can contradictory spectral data for this compound derivatives be resolved?
Contradictions often arise from tautomerism or solvent-induced shifts in NMR spectra. Advanced approaches include:
- Conducting variable-temperature NMR to detect dynamic equilibria.
- Using density functional theory (DFT) calculations to predict spectral patterns and compare them with experimental data.
- Applying X-ray crystallography (as done for hydnuferruginin) to unambiguously confirm stereochemistry .
Q. What experimental designs are suitable for studying this compound’s reactivity under varying pH conditions?
- pH-controlled kinetic studies : Monitor reaction progress (e.g., esterification with methanol) via time-resolved UV-Vis spectroscopy or HPLC .
- Buffer compatibility tests : Assess compound stability in phosphate or citrate buffers to identify degradation pathways.
- Isolation of intermediates : Use quenching techniques (e.g., rapid cooling) to trap transient species for structural analysis .
Q. How can researchers address discrepancies in bioactivity data for this compound across studies?
Discrepancies may stem from differences in fungal strain sourcing or assay protocols . Methodological solutions include:
- Standardizing biological assays : Use reference compounds (e.g., ferulic acid derivatives) as positive controls .
- Metabolomic profiling : Compare secondary metabolite profiles of fungal sources via LC-MS/MS to rule out co-eluting bioactive compounds .
- Dose-response validation : Replicate experiments across multiple cell lines or enzymatic models to confirm specificity .
Data Analysis & Interpretation
Q. What statistical tools are recommended for analyzing this compound’s structure-activity relationships (SAR)?
- Multivariate analysis (e.g., principal component analysis, PCA) to correlate structural features (e.g., hydroxyl group positions) with bioactivity.
- Molecular docking simulations to predict binding affinities with target enzymes or receptors.
- Cross-validation of SAR models using independent datasets to minimize overfitting .
Q. How should researchers validate the ecological relevance of this compound’s antifungal properties?
- Field studies : Isolate fungi from diverse habitats and compare this compound production under stress conditions (e.g., nutrient limitation).
- Co-culture experiments : Test this compound’s inhibitory effects on competing microbial species in controlled microcosms.
- Gene knockout models : Use CRISPR/Cas9 to disrupt this compound biosynthesis genes and assess fitness trade-offs .
Ethical & Reproducibility Considerations
Q. What protocols ensure ethical sourcing of fungal material for this compound research?
Q. How can researchers improve transparency in reporting this compound data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
